Iron orthoborate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Fe/c2-1(3)4;/q-3;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZSJDMRGXEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942717 | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-97-6 | |
| Record name | Iron orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020542976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystallographic and Structural Elucidation of Iron Orthoborate Phases
Determination of Crystal Systems and Space Groups
Iron borates have been found to crystallize in several crystal systems, with specific space groups identified for each phase. These classifications are crucial for understanding their symmetry and atomic arrangements.
Some iron borate (B1201080) compounds, such as Fe3BO6, crystallize in the orthorhombic system asianpubs.orgresearchgate.net. This specific phase, often referred to as a Norbergite-type structure, has been characterized with cell parameters: a = 10.046(2) Å, b = 8.532(2) Å, and c = 4.467(1) Å asianpubs.orgresearchgate.net. The orthorhombic space group Pmmm has also been reported for certain iron-containing borate systems, such as Al-doped YBa2Cu3-xAlxO6+δ, indicating the prevalence of this crystal system in related materials nih.gov. Another example of an orthorhombic structure is found in CrB, which crystallizes in the Cmcm space group materialsproject.org. While not strictly an iron borate, its structural classification highlights the potential for orthorhombic arrangements in boride compounds.
A significant and well-studied phase of iron borate is FeBO3, which adopts a rhombohedral calcite-type structure mrs.orgknepublishing.comresearchgate.netaip.orgarxiv.org. This structure is characterized by the space group R3c knepublishing.com or D6h (D3d) researchgate.netaip.org. The unit cell can be described by either primitive rhombohedral or hexagonal parameters. For instance, hexagonal parameters for FeBO3 are reported as ah = 4.626(1) Å and ch = 14.496(6) Å knepublishing.com. In this structure, FeO6 octahedra share corners with neighboring octahedra, and BO3 triangular units link these octahedra, often with alternating orientations knepublishing.com. Some iron borates, like RFe3(BO3)4, also crystallize in trigonal systems, with space groups such as R32 acs.orgmdpi.com. These structures are related to the huntite mineral type acs.org.
The compound Fe2B2O5 crystallizes in a triclinic pyroborate structure scispace.comresearchgate.netresearchgate.net. Specifically, it adopts the space group P scispace.comresearchgate.net. The reported unit cell parameters for Fe2B2O5 are a = 323.1(1) pm, b = 615.7(2) pm, c = 935.5(2) pm, with angles α = 104.70(3)°, β = 90.82(3)°, and γ = 91.70(3)° scispace.comresearchgate.net. This structure is built from layers of isolated pyroborate units ([B2O5]4-), which are composed of two corner-sharing BO3 triangles. These layers bridge ribbons of edge-sharing FeO6 octahedra scispace.comresearchgate.netresearchgate.net. Other iron borate phases, such as β-FeB2O4, can crystallize in the monoclinic system, space group C2/c znaturforsch.comresearchgate.netscispace.com.
Analysis of Coordination Environments and Polyhedra
The coordination environments of iron and boron atoms are fundamental to understanding the structural integrity and properties of iron borates. These arrangements typically involve Fe-O octahedra and B-O triangles or tetrahedra.
Iron ions in iron borates predominantly exhibit six-fold coordination with oxygen atoms, forming FeO6 octahedra knepublishing.comresearchgate.netacs.orgscispace.comresearchgate.netznaturforsch.comresearchgate.netscispace.comiucr.orgiucr.org. These octahedra are the primary building blocks for the iron-containing framework. For example, in FeBO3, the FeO6 octahedra share corners with neighboring octahedra knepublishing.com. In Fe2B2O5, ribbons of edge-sharing FeO6 octahedra are observed scispace.comresearchgate.netresearchgate.net. The Fe-O bond distances within these octahedra can vary depending on the specific iron borate phase and the crystallographic site of the iron atom. For Fe2B2O5, the Fe-O distances range from 200.7(3) to 233.0(3) pm, with an average of 215.2 pm scispace.comresearchgate.net. In β-FeB2O4, the Fe-O bond lengths in the FeO6 octahedra are reported to be between 209.5(2) and 225.8(2) pm researchgate.netscispace.com.
Boron atoms in iron borates typically display three-fold coordination, forming planar BO3 triangles knepublishing.comresearchgate.netontosight.aiyok.gov.trrruff.info. These BO3 units are fundamental components of the borate anions. In some structures, like FeBO3, these triangles are linked to the FeO6 octahedra knepublishing.com. In other compounds, such as Fe2B2O5, two corner-sharing BO3 triangles form isolated pyroborate units ([B2O5]4-) scispace.comresearchgate.netresearchgate.net. The B-O bond lengths within these triangles are generally consistent, with average values around 137.0 pm scispace.comresearchgate.net. In certain high-pressure iron borates like β-FeB2O4, boron can also be found in four-fold coordination, forming BO4 tetrahedra that share edges with adjacent tetrahedra znaturforsch.comresearchgate.netscispace.com.
Structural Phase Transitions and Transformations
Iron orthoborates undergo various structural phase transitions influenced by external stimuli like temperature and pressure. These transitions often involve changes in symmetry and atomic arrangements, leading to modifications in material properties.
Temperature-Induced Structural Transitions
Temperature plays a significant role in the structural evolution of iron orthoborates. Many rare-earth iron borates, particularly those with smaller rare-earth ionic radii, exhibit a structural phase transition from a high-symmetry trigonal R32 space group to a lower-symmetry trigonal P3₁21 space group upon cooling iucr.orgresearchgate.netdntb.gov.uamdpi.com. This transition is often described as diffuse and occurs within a specific temperature range. For instance, (Y₀.₉₅Bi₀.₀₅)Fe₃(BO₃)₄ has been observed to undergo a diffuse structural phase transition between 350 K and 380 K, with a transition temperature (Tstr) around 370 K, shifting from the R32 space group to P3₁21 iucr.org. Similarly, GdFe₃(BO₃)₄ and TbFe₃(BO₃)₄ show transitions from R32 to P3₁21 at Ts = 143 K and Ts = 200 K, respectively arxiv.org. The transition temperature (Tstr) in RFe₃(BO₃)₄ compounds generally decreases linearly with an increase in the ionic radius of the rare-earth element iucr.org.
The structural transition involves distortions in coordination polyhedra, such as Y(Bi)O₆, FeO₆, and B(2,3)O₃, and changes in atomic displacement parameters iucr.org. For example, in (Y₀.₉₅Bi₀.₀₅)Fe₃(BO₃)₄, upon lowering the temperature, distortions in these polyhedra are observed, affecting the Fe-Fe distances and Fe-O-Fe angles within the helical Fe chains iucr.org. Negative thermal expansion has also been noted in some rare-earth iron borates below 100 K, attributed to an increase in Fe-Fe intrachain distances and Fe-O-Fe angles as the temperature decreases mdpi.com.
Pressure-Induced Structural Transitions
High pressure can also induce significant structural and electronic changes in iron orthoborates. FeBO₃, for example, crystallizes in the rhombohedral calcite structure (space group Rc) jetpletters.ru. Under high pressure, FeBO₃ undergoes an isostructural phase transition accompanied by a significant volume collapse. Experimental studies have reported this transition around 46-53 GPa jetpletters.ruresearchgate.net. Theoretical calculations, such as those employing density functional theory (DFT), predict this transition to occur at approximately 22.7 GPa, with a volume change of about 9% researchgate.netiaea.org. This transition is often correlated with a magnetic collapse and a high-spin (HS) to low-spin (LS) transition of the Fe³⁺ ions, leading to a decrease in the optical band gap and a transition from an insulating to a semiconducting or metallic state jetpletters.ruresearchgate.netresearchgate.netcarnegiescience.edu. For instance, a magnetic moment collapse and an insulator-semiconductor transition have been observed in FeBO₃ around 46 GPa researchgate.net.
In some rare-earth iron borates, pressure can also influence the structural phase transition temperatures. For example, in GdFe₃(BO₃)₄, pressure-induced electron spin transitions (HS to LS) have been observed in the paramagnetic phase within the pressure range of 45-53 GPa carnegiescience.edu.
Correlation between Structural Distortions and Phase Evolution
The structural distortions within iron orthoborates are directly linked to their phase evolution. The transition from the high-temperature R32 phase to the low-temperature P3₁21 phase in RFe₃(BO₃)₄ compounds is characterized by specific atomic shifts and rotations of the BO₃ triangles iucr.orgresearchgate.net. These distortions lead to the formation of two types of non-equivalent Fe chains in the P3₁21 phase, where Fe atoms are at different distances from the rare-earth atoms iucr.org. The helices formed by Fe, O₁, and O₂ atoms are considered structural elements that may determine the chirality, optical activity, and multiferroicity of these materials, with compression and stretching of these helices accounting for symmetry changes iucr.org.
The correlation between structural distortions and phase transitions is also evident in pressure-induced phenomena. The volume collapse observed at high pressures in FeBO₃ is a direct consequence of the structural rearrangement driven by the pressure, which also influences the electronic and magnetic states jetpletters.ruresearchgate.net. The observed changes in Fe-O-Fe bond angles and Fe-Fe distances within the FeO₆ octahedra and Fe chains are critical factors in understanding the progression of these phase transitions iucr.orgmdpi.com.
Lattice Dynamics and Phonon Modes
The lattice dynamics of iron orthoborates, described by their phonon modes, are crucial for understanding their vibrational properties and their coupling to magnetic and electronic degrees of freedom. Infrared (IR) and Raman spectroscopy, along with inelastic neutron scattering and ab initio calculations, are key techniques used to study these modes arxiv.orgsci-hub.seiaea.orgarxiv.orgresearchgate.net.
In rare-earth iron borates RFe₃(BO₃)₄, phonon modes have been studied extensively. For example, far-infrared reflection spectroscopy has revealed phonon behaviors consistent with structural phase transitions from the R32 to P3₁21 space groups arxiv.org. The temperature dependence of phonon frequencies, oscillator strengths, and damping constants indicates significant lattice anharmonicity arxiv.org. Peculiarities in phonon mode behavior at the temperature of antiferromagnetic ordering (TN) suggest spin-phonon interactions arxiv.org. For instance, in GdFe₃(BO₃)₄ and TbFe₃(BO₃)₄, the phonon modes exhibit anomalies near TN, indicating coupling between magnetic and lattice degrees of freedom arxiv.org.
Ab initio calculations have also provided insights into the lattice dynamics. Studies on FeBO₃ have shown that magnetic interactions can significantly influence phonon frequencies, reducing the mean phonon frequencies of magnetic Fe atoms by up to 46% compared to nonmagnetic calculations iaea.org. This highlights a strong coupling between the magnetic structure and lattice vibrations. Theoretical calculations for RFe₃(BO₃)₄ crystals in the high-symmetry R32 phase have identified unstable (soft) modes at the Brillouin zone boundary, which are responsible for the structural phase transition to the P3₁21 space group researchgate.net.
In Ni₃(BO₃)₂, absorption measurements in the infrared region revealed the emergence of narrow and weak phonons at the magnetic ordering temperature (TN), indicating a structural phase transition intrinsically coupled with the magnetic dynamics of the material arxiv.org. This observation suggests spin-phonon interaction for specific phonons below TN.
Impact of Compositional Variations on Crystal Structure
Compositional variations, such as doping or substitution, can profoundly influence the crystal structure and related properties of iron orthoborates.
Effects of Rare-Earth Element Substitution
Doping with elements like Bismuth (Bi) or Lanthanum (La) can also alter the structural behavior. The substitution of Bi in (Y₀.₉₅Bi₀.₀₅)Fe₃(BO₃)₄ leads to a diffuse structural phase transition around 370 K, transitioning between the R32 and P3₁21 space groups iucr.org. In the case of Eu₁₋ₓLaₓFe₃(BO₃)₄, the lanthanum doping (x = 0.18) suppressed the structural phase transition observed in pure EuFe₃(BO₃)₄ below 89 K, resulting in smooth temperature dependencies of interatomic distances and angles nih.gov. This indicates that the presence of La ions disrupts the cooperative distortions responsible for the phase transition.
The substitution of aluminum (Al) for iron (Fe) in Sm₁₋ₓBiₓFe₃₋ᵧAlᵧ(BO₃)₄ also affects interatomic distances. The addition of aluminum atoms generally leads to a decrease in (Sm,Bi)–O, (Sm,Bi)–(Fe,Al), (Fe,Al)–(Fe,Al), and (Fe,Al)–O interatomic distances, influencing the structural stability and thermal expansion behavior mdpi.com.
Table of Compound Names:
| Common Name | Chemical Formula |
| Iron orthoborate | FeBO₃ |
| Yttrium iron borate | YFe₃(BO₃)₄ |
| Gadolinium iron borate | GdFe₃(BO₃)₄ |
| Terbium iron borate | TbFe₃(BO₃)₄ |
| Bismuth-containing Y iron borate | (Y₀.₉₅Bi₀.₀₅)Fe₃(BO₃)₄ |
| Europium iron borate | EuFe₃(BO₃)₄ |
| Lanthanum-doped Europium iron borate | Eu₀.₈₂La₀.₁₈Fe₃(BO₃)₄ |
| Samarium iron borate | SmFe₃(BO₃)₄ |
| Samarium bismuth aluminum iron borate | Sm₁₋ₓBiₓFe₃₋ᵧAlᵧ(BO₃)₄ |
| Nickel orthoborate | Ni₃(BO₃)₂ |
| Gallium borate | GaBO₃ |
Influence of Metal-Ion Doping (e.g., Al, Ga)
The substitution of iron ions in the FeBO₃ lattice with other metal ions, such as aluminum (Al) or gallium (Ga), offers a pathway to tune its structural and magnetic characteristics. Studies have primarily focused on gallium doping due to its isostructural nature and similar ionic radius to iron, allowing for solid solution formation.
Aluminum (Al) Doping: While direct studies on Al-doped FeBO₃ are less prevalent in the provided literature compared to Ga doping, the synthesis of Fe₁₋ₓMeₓBO₃ (where Me = Al, Sc) has been reported researchgate.net. In related rare-earth iron borate systems, such as Sm₁₋ₓBiₓFe₃₋ᵧAlᵧ(BO₃)₄, aluminum doping has been shown to influence interatomic distances and structural symmetry researchgate.netmdpi.com. For instance, aluminum addition in these mixed systems decreased various interatomic distances, including those between (Fe,Al)–(Fe,Al) intrachains and interchains, affecting magnetic interactions researchgate.netmdpi.com. The effect of aluminum doping on the magnetoelectric properties and structural symmetry of these rare-earth iron borates has also been a subject of study researchgate.net.
| Dopant | Observed Structural Effects in FeBO₃ or Related Systems | References |
| Gallium (Ga) | Rearrangement of the crystal structure; essentially changes magnetic hyperfine parameters; slight decrease in structural perfection compared to pure FeBO₃; influences Dzyaloshinskii-Moriya field and magnetocrystalline anisotropy fields. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Aluminum (Al) | Synthesis of Fe₁₋ₓAlₓBO₃ reported; in related rare-earth iron borates, Al doping influences interatomic distances and structural symmetry, affecting magnetic interactions. | researchgate.netresearchgate.netmdpi.com |
Crystal Defects and Their Characterization in Synthesized Materials
The synthesis of high-quality single crystals, often achieved through flux growth techniques, aims to minimize structural imperfections researchgate.netresearchgate.netacs.orgstudylib.net. However, even in meticulously grown crystals, various types of defects can be present, impacting their properties. Characterization techniques are crucial for identifying and understanding these imperfections.
Types of Crystal Defects:
Macrodefects: These are larger-scale imperfections that can be observed within the crystal volume, often revealed by X-ray topography researchgate.netresearchgate.netacs.orgstudylib.net.
Local Defects: These are specific points or regions of imperfection within the crystal lattice. While present, they may not preclude the use of defect-free regions for sensitive experiments researchgate.netresearchgate.netacs.orgstudylib.net.
Misorientations and Bending: Studies have indicated misorientations between growth boundaries and crystal bending, measurable in the order of tens to hundreds of arcseconds kek.jp.
Point Defects and Surface Reconstruction: Imperfections in the near-surface layer, including point defects such as vacancies of magnetic ions (e.g., Fe³⁺), can significantly alter the surface magnetic properties functmaterials.org.ua.
Lattice Imperfections: High-quality crystals are characterized by a surface largely free from serious lattice defects like dislocations and inclusions spring8.or.jp.
Magnetic Domain Wall Interactions: Magnetostriction associated with magnetic domain walls can induce strain, leading to observable contrasts in X-ray topographs spring8.or.jp.
Characterization Techniques: A suite of advanced techniques is employed to probe the crystallographic perfection and identify defects in this compound crystals:
Double-Crystal X-ray Diffraction (XRD): This is a primary method for assessing crystal quality. By analyzing diffraction rocking curves in both Laue and Bragg geometries, researchers can confirm high structural perfection. The agreement between experimental and calculated rocking curves, along with narrow Full Width at Half Maximum (FWHM) values (e.g., as low as 4.48 arcseconds), indicates an ideal crystal structure researchgate.netresearchgate.netacs.orgstudylib.netspring8.or.jp.
X-ray Topography: This technique is invaluable for visualizing larger-scale defects within the crystal volume, such as macrodefects, cracks, and dislocations researchgate.netresearchgate.netresearchgate.netacs.orgspring8.or.jp. It is also used to observe magnetic domain structures researchgate.netspring8.or.jp.
High-Resolution Electron Microscopy (HREM): HREM provides atomic-level detail, allowing for the study of the crystal's atomic structure and the visualization of structural defects at high resolution researchgate.netresearchgate.netrcsi.scienceresearchgate.net.
Electron Magnetic Resonance (EMR) / Electron Paramagnetic Resonance (EPR): EMR/EPR spectroscopy can be used to study the local environment of magnetic ions and can help estimate distribution widths of atomic coordinates, providing insights into structural imperfections researchgate.net.
Mössbauer Spectroscopy: While primarily used for magnetic and electronic property studies, Mössbauer spectroscopy can also aid in refining crystal structure and detecting subtle structural changes or disorder induced by doping or defects researchgate.netresearchgate.netrjraap.com.
X-ray Fluorescence (XRF) / Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are essential for determining the elemental composition, including the precise content and homogeneity of dopant elements, and for refining crystal lattice parameters researchgate.netresearchgate.netresearchgate.netrcsi.scienceresearchgate.netmdpi.com.
| Defect Type | Characterization Technique(s) | References |
| Macrodefects | X-ray Topography | researchgate.netresearchgate.netacs.orgstudylib.net |
| Local Defects | X-ray Topography, Double-Crystal XRD | researchgate.netresearchgate.netacs.orgstudylib.net |
| Misorientations/Bending | Double-Crystal XRD (Rocking Curves) | kek.jp |
| Point Defects (e.g., vacancies) | X-ray Topography, EMR/EPR | functmaterials.org.ua |
| Dislocations, Inclusions | X-ray Topography, Double-Crystal XRD | researchgate.netresearchgate.netacs.orgstudylib.netspring8.or.jp |
| Strain/Deformations | X-ray Topography, XRD | researchgate.netspring8.or.jp |
| Atomic Coordinate Distribution | EMR/EPR | researchgate.net |
List of Compounds Mentioned:
this compound (FeBO₃)
Gallium borate (GaBO₃)
Samarium iron-aluminum borate (Sm₁₋ₓBiₓFe₃₋ᵧAlᵧ(BO₃)₄)
Aluminum borate (AlBO₃) - mentioned in context of related systems
Scandium borate (ScBO₃) - mentioned in context of related systems
Bismuth-containing samarium iron–aluminum borate (Sm₁₋ₓBiₓFe₃₋ᵧAlᵧ(BO₃)₄)
Investigations into the Electronic Structure and Bonding Characteristics
Theoretical Frameworks for Electronic Structure Analysis
Several computational methods are utilized to elucidate the electronic structure and bonding in FeBO₃, providing insights that complement experimental observations.
Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of materials like FeBO₃. Various DFT approximations, including the generalized gradient approximation (GGA), GGA with added Hubbard U correction (GGA+U), and hybrid functionals like B3LYP, have been employed sci-hub.sejetpletters.ruresearchgate.nettandfonline.comresearchgate.netrsc.org. These calculations allow for the determination of fundamental properties such as lattice parameters, bond distances, bulk modulus, and the density of states (DOS) sci-hub.sersc.org.
Mulliken population analysis, a common output from DFT calculations, provides information about charge distribution and magnetic moments, revealing the electronic configuration of iron atoms and the nature of Fe-O bonding sci-hub.sersc.org. These analyses often indicate that Fe atoms in FeBO₃ are in a d⁶ configuration, contributing to the material's magnetic properties sci-hub.sersc.org. Fe-O bonds typically exhibit antibonding character due to unpaired spins associated with the iron ions sci-hub.se. DFT studies generally predict FeBO₃ to be an antiferromagnetic insulator with a band gap around 2.0 eV at ambient pressure, aligning well with experimental findings jetpletters.ruresearchgate.netresearchgate.net. Under high pressure, DFT calculations predict a decrease in the band gap, with the material potentially transitioning to a metallic state at pressures around 50 GPa jetpletters.rutandfonline.com.
For materials with strongly correlated electrons, such as those involving transition metal d-orbitals, standard DFT can sometimes fall short. The combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT) offers a more advanced approach to capture these strong electron correlation effects jetpletters.ruresearchgate.net. This method has been instrumental in understanding the pressure-induced phase transitions in FeBO₃, particularly the high-spin to low-spin transition. DFT+DMFT calculations have revealed that under increasing pressure, Fe ions in FeBO₃ undergo a transition from a high-spin to a low-spin state, accompanied by an isostructural transition and a significant volume collapse jetpletters.ruresearchgate.net. These studies also provide spectral functions and density of states under pressure, offering a detailed picture of the electronic structure evolution jetpletters.ru.
Molecular Orbital (MO) theory, particularly in hybrid models, has also been applied to FeBO₃. These models often combine a one-electron description for the sp states of boron and oxygen with a many-electron description for the d states of iron researchgate.netaps.org. Such approaches are valuable for understanding the hybridization within the valence band and for interpreting optical spectra researchgate.netaps.org. By considering the d-electron configurations of Fe³⁺ ions within a trigonally distorted octahedral environment, MO theory helps explain the electronic transitions and bonding characteristics aps.org.
Analysis of Spin States and Electron Configuration of Iron Ions
The magnetic properties and electronic behavior of FeBO₃ are critically dependent on the spin state and electron configuration of the iron ions.
A significant phenomenon observed in FeBO₃ is a pressure-induced high-spin (HS) to low-spin (LS) transition jetpletters.ruresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Experimentally, this transition is typically observed around 46-48 GPa, where Mössbauer spectroscopy reveals a change in the electronic state of Fe³⁺ ions from a high-spin configuration (S=5/2, ⁶A₁g) to a low-spin configuration (S=1/2, ⁶T₂g) researchgate.netresearchgate.net. This spin crossover event is accompanied by a magnetic collapse, where the material transitions from an antiferromagnetic state to a nonmagnetic or paramagnetic state jetpletters.ruresearchgate.netresearchgate.net. Concurrently, an insulator-semiconductor transition occurs, marked by a substantial reduction in the optical band gap jetpletters.ruresearchgate.netresearchgate.net. Theoretical studies using DFT+DMFT confirm this pressure-induced HS-LS transition, linking it to an isostructural phase transition and a volume reduction of approximately 13% at around 50.4 GPa jetpletters.ruresearchgate.net. At pressures above 58 GPa, only the low-spin state is observed, with magnetic ordering absent even at low temperatures researchgate.net.
The iron ions in FeBO₃ are predominantly in the Fe³⁺ oxidation state arxiv.orgsoton.ac.uk. This is consistent with the d⁶ electron configuration, which can accommodate either a high-spin or low-spin arrangement depending on external conditions like pressure. Mössbauer spectroscopy is a key experimental technique for determining the valence and spin states of iron ions, providing detailed insights into the electronic environment within the crystal lattice researchgate.netresearchgate.netarizona.edu. Mulliken population analysis from DFT calculations also supports the assignment of Fe³⁺ and helps quantify the spin polarization sci-hub.sersc.org. While Fe³⁺ is the primary valence state discussed in the context of FeBO₃'s magnetic transitions, studies on related minerals like vonsenite have suggested the possibility of intermediate valence states (+2.5) for iron ions due to specific structural arrangements and charge delocalization pathways arizona.edu. However, for FeBO₃ itself, the focus remains on the spin state transitions of Fe³⁺.
Electronic Band Structure and Energy Gaps
The electronic band structure of iron orthoborate (FeBO₃) has been investigated through various theoretical methods, primarily Density Functional Theory (DFT). These calculations generally predict FeBO₃ to be an antiferromagnetic insulator. The precise value of its band gap is sensitive to the computational method employed, particularly the inclusion of on-site Coulomb interactions (U) in DFT calculations, which are necessary to accurately describe the localized d-electrons of iron.
Calculations using the Generalized Gradient Approximation (GGA) combined with the GGA+U approach have yielded band gaps typically in the range of 2.0 to 2.8 eV researchgate.netsci-hub.se. For instance, DFT calculations predict a band gap of approximately 2.0 eV for the antiferromagnetic phase at ambient pressure researchgate.netjetpletters.ru. When considering the effects of pressure, DFT+DMFT calculations indicate that the band gap can widen to around 3.0 eV at 40 GPa, while a high-pressure phase at 46 GPa shows a significantly reduced gap of approximately 0.5 eV jetpletters.ru. Theoretical models also suggest a band gap of 2.5 eV for the antiferromagnetic phase, close to the fundamental absorption edge of 2.9 eV nsc.ru.
The electronic structure near the valence and conduction band edges provides insights into tailoring the optical band gap, especially in nanoparticles. Quantum confinement effects in FeBO₃ nanoparticles with sizes close to 3 nm can extend the visible spectral region from green up to blue by increasing the optical band gap aip.org. For related compounds where other cations substitute at the B-site in the ilmenite (B1198559) structure, such as FeSiO₃, FeTiO₃, FeSnO₃, and FeZrO₃, calculated band gaps range from 1.99 eV to 3.14 eV, demonstrating the influence of the B-site cation on the electronic properties tandfonline.com.
Table 1: Electronic Band Gaps of this compound and Related Compounds
| Compound | Method | Band Gap (eV) | Notes | Reference |
| FeBO₃ | DFT (GGA+U) | ~2.0 | Antiferromagnetic insulator | researchgate.net |
| FeBO₃ | DFT (GGA+U) | ~2.8 | researchgate.net | |
| FeBO₃ | Theoretical Model | 2.5 | Antiferromagnetic phase | nsc.ru |
| FeBO₃ | DFT+DMFT | ~2.0 | Ambient pressure (AP) | jetpletters.ru |
| FeBO₃ | DFT+DMFT | ~3.0 | At 40 GPa | jetpletters.ru |
| FeBO₃ | DFT+DMFT | ~0.5 | High-pressure (HP) phase at 46 GPa | jetpletters.ru |
| FeBO₃ (nanoparticles) | Quantum Confinement | Varies | Visible spectrum extends up to blue for ~3 nm | aip.org |
| π-YBO₃:Fe | UV-Vis (Tauc plot) | 2.07 | Fe-doped Yttrium borate (B1201080) | semanticscholar.org |
| FeSiO₃ | DFT | 1.99 | Ilmenite structure | tandfonline.com |
| FeTiO₃ | DFT | 2.51 | Ilmenite structure | tandfonline.com |
| FeSnO₃ | DFT | 2.86 | Ilmenite structure | tandfonline.com |
| FeZrO₃ | DFT | 3.14 | Ilmenite structure | tandfonline.com |
Mechanisms of Electronic Conductivity
The electronic conductivity of this compound and related glassy systems is primarily governed by charge transport mechanisms involving iron ions in different valence states.
Influence of Doping on Charge Transport
Doping FeBO₃ or related iron borate glasses with specific elements can significantly alter their electronic conductivity.
Fluorine Doping: In bismuth iron borate glasses, the addition of fluorine has been shown to drastically enhance n-type electronic conductivity by several orders of magnitude, reaching up to ~10⁻² S/cm at room temperature aip.orgresearchgate.net. This enhancement is attributed to fluorine substituting for oxygen sites, acting as a donor and increasing the carrier density. The conduction mechanism in fluorine-doped glasses is often described by variable range hopping aip.org.
Carbon and Nitrogen Doping: In FeBO₃, co-doping with carbon and nitrogen has been observed to modify the electronic structure, facilitate charge transport, and increase conductivity semanticscholar.orgresearchgate.net. These dopants can decrease the band gap energy and provide additional electron carriers, thereby improving the material's electrical properties.
Other Doping: Doping with elements like Neodymium (Nd) in FeBO₃ has also been reported to improve electrical conductivity, potentially due to structural modifications that create more porous pathways for electron hopping dergipark.org.tr.
Table 2: Electronic Conductivity in Iron Borate Systems
| System | Condition | Conductivity (S/cm) | Notes | Reference |
| Bismuth iron borate glass | Room Temperature | ~10⁻⁸ | Undoped | researchgate.net |
| Bismuth iron borate glass | 400 °C | ~10⁻⁷ | Undoped | aip.org |
| Bismuth iron borate glass + Fluorine | Room Temperature | ~10⁻² | Doped (six orders of magnitude higher than undoped) | researchgate.net |
| Bismuth iron borate glass + Fluorine | 400 °C | Carrier density ~3 × 10¹⁷ cm⁻³ | Variable Range Hopping (VRH) mechanism, enhanced mobility | aip.org |
| Fe₂O₃–Bi₂O₃–Na₂B₄O₇ glass | Room Temperature | 10⁻⁹ to 10⁻⁵ | Increasing Fe₂O₃ content, Small Polaron Hopping (SPH) mechanism | nu.edu.sa |
| FeBO₃ | Not specified | Increased | C,N-doped (modified electronic structure, facilitated charge transport) | semanticscholar.org |
| FeBO₃ | Not specified | Improved | Nd-doped (more porous structure, better hopping pathways) | dergipark.org.tr |
Exchange Interactions in this compound Systems
The magnetic properties of FeBO₃ are governed by strong exchange interactions between the iron ions.
Superexchange Coupling Mechanisms
The fundamental mechanism responsible for the magnetic ordering in FeBO₃ is superexchange, primarily occurring through the oxygen anions in a cation-ligand-cation (Fe-O-Fe) configuration. The 90° indirect exchange interaction is considered the basic mechanism for magnetic ordering uj.edu.pl. The superexchange interaction arises from virtual electron excitations between the d-orbitals of neighboring iron ions mediated by the oxygen p-orbitals. This interaction is particularly strong when the Fe-O-Fe bond angle is close to 120° researchgate.netresearchgate.net. The strength and sign of the superexchange interaction can be influenced by the electronic configuration and spin state of the iron ions, especially under varying pressure conditions, where spin crossover phenomena can occur researchgate.netarxiv.orgkirensky.ru. The effective Heisenberg Hamiltonian is often used to describe this interaction researchgate.netarxiv.org.
Dzyaloshinskii–Moriya Interaction Parameters
FeBO₃ exhibits a weak ferromagnetic moment at room temperature, which originates from the Dzyaloshinskii-Moriya (DM) interaction uj.edu.plarxiv.orgarxiv.org. This antisymmetric exchange interaction arises due to the broken inversion symmetry in the crystal structure, specifically attributed to the small displacements of oxygen atoms from ideal positions aip.orgurfu.ru. The DM interaction leads to a canting of the otherwise antiferromagnetically aligned spins, resulting in a net ferromagnetic moment perpendicular to the easy plane uj.edu.plarxiv.org. The magnitude of the DM interaction can be quantified by parameters such as the Dzyaloshinskii field, which is reported to be around 101.1 kOe uj.edu.plurfu.ru. The sign and magnitude of the DM interaction are crucial in determining the precise magnetic ordering and can be influenced by doping or structural modifications sci-hub.se.
Elucidation of Magnetic Phenomena and Ordering
Antiferromagnetic Ordering and Weak Ferromagnetism
FeBO₃ is fundamentally an antiferromagnet, characterized by two magnetic sublattices whose moments are predominantly aligned antiparallel uj.edu.plarxiv.orgresearchgate.netacs.org. However, due to the presence of the Dzyaloshinskii-Moriya (DM) interaction, these spins are slightly canted from a perfect collinear antiparallel arrangement arxiv.orgresearchgate.netaps.orgaip.orgresearchgate.netras.ruarxiv.org. This canting, occurring at an angle of approximately 0.92° uj.edu.pl or around 1° arxiv.orgresearchgate.net, results in a small net magnetic moment that lies in the basal (a-b) plane, perpendicular to the threefold c-axis uj.edu.plarxiv.orgresearchgate.netaip.orgresearchgate.net. This phenomenon gives rise to the material's weak ferromagnetism arxiv.orgresearchgate.netaip.org.
The material displays pronounced ferromagnetic and antiferromagnetic spin modes, indicative of its canted antiferromagnetic structure arxiv.orgresearchgate.net. The Néel temperature (T<0xE2><0x82><0x99>), above which the material becomes paramagnetic, is consistently reported around 348 K jetpletters.ruuj.edu.plarxiv.orgresearchgate.netacs.orgaip.orgaps.org. At 4.2 K, a net magnetization of 4 emu/g has been measured uj.edu.pl, and the weak ferromagnetic moment is quantified as 4πM = 115–120 G at room temperature researchgate.netaip.orgresearchgate.net. The magnetic moment of the Fe³⁺ ion is reported as 4.70 μB acs.org. FeBO₃ is also noted for its transparency and a characteristic green color, with an optical absorption minimum in the green spectral range aip.org.
Table 1: Key Magnetic Properties of FeBO₃
| Property | Value | Notes | Reference(s) |
| Néel Temperature (T<0xE2><0x82><0x99>) | ~348 K | jetpletters.ruuj.edu.plarxiv.orgresearchgate.netacs.orgaip.orgaps.org | |
| Weak Ferromagnetic Moment (4πM) | 115–120 G | At room temperature | researchgate.netaip.orgresearchgate.net |
| Net Magnetization | 4 emu/g | At 4.2 K | uj.edu.pl |
| Fe Magnetic Moment | 4.70 μB | acs.org | |
| Canted Angle | ~1° (or 55') | Between sublattice magnetizations | arxiv.orgresearchgate.netresearchgate.netresearchgate.net |
| Hard Axis Anisotropy Field | ~3260 Oe | uj.edu.pl | |
| In-plane Anisotropy Field | < 1 Oe | uj.edu.pl | |
| Effective Anisotropy Field | ~2 kOe | At room temperature | aip.org |
Magnetic Phase Transitions and Spin Reorientations
Beyond its static magnetic ordering, FeBO₃ exhibits dynamic magnetic behavior, including transitions and reorientations.
Temperature-Dependent Magnetic Transitions (e.g., Néel Point Investigations)
The Néel temperature (T<0xE2><0x82><0x99>) of approximately 348 K marks the primary magnetic phase transition, separating the ordered antiferromagnetic state from the disordered paramagnetic state jetpletters.ruuj.edu.plarxiv.orgresearchgate.netacs.orgaip.orgaps.org. However, research has also indicated unusual low-temperature magnetic behavior, suggesting the presence of additional phase transitions or spin-reorientation phenomena arxiv.orgaps.orgresearchgate.net. These studies propose the onset of a Morin-type transition or a similar spin-reorientation event at low temperatures, where the Fe³⁺ moments might acquire a component along the c-axis arxiv.orgaps.org. Such a transition would imply a different ground state at low temperatures compared to the room-temperature a-b plane canted antiferromagnetic/ferromagnetic (AFM/FM) configuration arxiv.orgaps.org.
Depth-selective conversion electron Mössbauer spectroscopy (DCEMS) studies have revealed a distinct near-surface magnetic phase. The thickness of this phase was observed to diverge as the bulk Néel temperature is approached, with a critical exponent for the correlation length reported as ν = 0.59(4) aps.orgnih.gov. Furthermore, doping with diamagnetic ions like Gallium (e.g., Fe₀.₉₁Ga₀.₀₉BO₃) has been shown to lower the magnetic transition temperature and increase the antiferromagnetic susceptibility at low temperatures rjraap.com.
Magnetic Field-Induced Phase Transitions
While specific field-induced phase transitions in FeBO₃ are less detailed in the provided literature snippets compared to temperature-driven ones, external magnetic fields play a crucial role in its magnetic response. The material's susceptibility shows less dependence on direction at fields exceeding 70 kOe uj.edu.pl. In small external bias fields, around 10 Oe, the weak ferromagnetic moment remains confined within the basal plane aip.org. The sensitivity of ferromagnetic resonance (FMR) frequencies to bias fields is a notable characteristic of weak ferromagnets like FeBO₃ aip.org. In studies involving microwave spin pumping in FeBO₃/heavy metal heterostructures, bias magnetic fields are utilized to tune the resonance frequency of the detector, demonstrating field control over magnetic excitations arxiv.org.
Orientational Phase Transitions
The low-temperature magnetic behavior of FeBO₃ points towards orientational phase transitions, potentially involving a spin-reorientation where the Fe³⁺ magnetic moments develop a component along the c-axis, akin to a Morin transition arxiv.orgaps.org. This reorientation suggests a shift in the magnetic ground state at low temperatures, deviating from the established room-temperature configuration where moments lie in the a-b plane arxiv.orgaps.org. The Dzyaloshinskii-Moriya interaction is considered a key factor influencing these spin-orientation phenomena arxiv.orgaps.org.
Magnetic Anisotropy Studies
Iron orthoborate exhibits a pronounced easy-plane magnetic anisotropy, with the preferred plane of magnetization being the basal a-b plane, which is orthogonal to the crystallographic c-axis functmaterials.org.uaarxiv.orgresearchgate.netaip.orgresearchgate.netaip.org. This anisotropy is characterized by a hard axis anisotropy field of approximately 3260 Oe and a significantly smaller in-plane anisotropy field, less than 1 Oe uj.edu.pl. The effective anisotropy field at room temperature is estimated to be around 2 kOe aip.org.
Surface effects also contribute to the magnetic anisotropy. On non-basal facets, a surface magnetic anisotropy arises due to altered symmetry of the magnetic ion environment at the crystal surface compared to the bulk functmaterials.org.uaras.ru. This surface anisotropy helps to pin the magnetic moments of surface ions within the basal plane functmaterials.org.ua. The Dzyaloshinskii-Moriya interaction is intrinsically linked to the anisotropy and the resulting weak ferromagnetism in FeBO₃ arxiv.orgresearchgate.netaip.orgresearchgate.netras.ruarxiv.org. Furthermore, optically induced strain within the crystalline lattice can interact with the Néel vector, leading to the formation of metastable magnetic domains with tunable symmetry ru.nl. Studies on FeBO₃ nanoparticles have also indicated an increase in magnetic anisotropy energy compared to their bulk counterparts acs.org.
Ultrafast Spin Dynamics and Manipulation
FeBO₃ serves as an excellent platform for investigating ultrafast spin dynamics due to its well-defined magnetic structure and the presence of spin waves arxiv.orgresearchgate.netaps.orgresearchgate.net. The material exhibits distinct ferromagnetic (qFM) and antiferromagnetic (qAFM) spin modes arxiv.orgresearchgate.net. The qAFM mode is associated with the out-of-plane motion of the Néel vector, while the qFM mode involves in-plane dynamics of the net magnetization ru.nl. At 78 K, the frequencies for these modes are approximately 0.5 THz for qAFM and 0.03 THz for qFM ru.nl.
The material's strong magneto-optical effects facilitate sensitive detection of magnetization dynamics using optical pump-probe techniques arxiv.orgru.nlaps.org. Intense THz pulses, such as those with peak electric and magnetic fields of 0.5 MV/cm and 0.16 T, respectively, have been shown to effectively excite both spin resonance modes in FeBO₃ researchgate.net. The ability to nonlinearly couple light to these spin precession modes opens up novel avenues for controlling antiferromagnetic order ru.nlaps.org. Research also explores the manipulation of magnetic order through optically induced strain, which can spatially modify the magnetic order parameter ru.nl.
In the realm of spintronics, microwave spin pumping experiments utilizing FeBO₃/heavy metal heterostructures have demonstrated the conversion of microwave signals into DC voltage via the inverse spin Hall effect (ISHE). This process is sensitive to bias magnetic fields, allowing for the tuning of resonance frequencies up to 43.5 GHz, highlighting FeBO₃'s potential for developing tunable microwave detectors and other antiferromagnet-based devices arxiv.org. The study of ultrafast spin dynamics in FeBO₃ remains an active area of both theoretical and experimental research researchgate.netmathnet.ru.
Table 2: Magnetic Resonance Frequencies in FeBO₃
| Mode | Frequency (at 78 K) | Notes | Reference(s) |
| qAFM | ~0.5 THz | Out-of-plane motion of the Néel vector | ru.nl |
| qFM | ~0.03 THz | In-plane dynamics of the net magnetization | ru.nl |
Multiferroic Properties and Coupled Phenomena
Magnetoelectric Coupling Mechanisms
Iron orthoborate, and related rare-earth iron borates, display significant magnetoelectric (ME) coupling, where magnetic fields can influence electric polarization and vice versa. This coupling arises from the intimate connection between the magnetic sublattice ordering and the crystal lattice. In FeBO₃, the weak ferromagnetism, stemming from a slight canting of the antiferromagnetically aligned iron sublattices, is sensitive to external magnetic fields. This sensitivity allows for the modulation of electric polarization through magnetic stimuli.
Studies on composites of FeBO₃ with ferroelectric materials like lead zirconate titanate (PZT) have demonstrated a substantial converse magnetoelectric (CME) effect. In these composites, the piezoelectric strain generated in PZT by an applied electric field is transferred to FeBO₃, altering its magnetic resonance field due to strong magneto-elastic interactions. The CME interaction strength in such composites has been reported to be in the range of 46-54 MHz·cm/kV at frequencies between 5.5-6.5 GHz nsf.govresearchgate.netresearchgate.net. Furthermore, the electric field (E) tunability of the high-frequency antiferromagnetic resonance (AFMR) mode in FeBO₃ has been estimated to be around 1.7 MHz kV/cm nsf.govresearchgate.net.
The interplay is also observed in rare-earth iron borates, such as GdFe₃(BO₃)₄ and SmFe₃(BO₃)₄, where magnetic field-induced spin-reorientation transitions lead to the emergence of electric polarization and magnetostriction. A strict correlation between magnetoelectric and magnetoelastic properties has been ascertained in these materials during magnetic field-induced phase transitions researchgate.netmathnet.ruiaea.org. For instance, SmFe₃(BO₃)₄ exhibits a large magnetic-field-induced polarization of approximately 500 μC/m² iaea.org.
| Property/Material | Value | Frequency Range | Unit | Reference |
| CME Interaction Strength (FeBO₃-PZT composite) | 46-54 | 5.5-6.5 GHz | MHz·cm/kV | nsf.govresearchgate.netresearchgate.net |
| E-tuning of AFMR mode (FeBO₃) | ~1.7 | ~300 GHz | MHz kV/cm | nsf.govresearchgate.net |
| Magnetic Field Induced Polarization (SmFe₃(BO₃)₄) | ~500 | N/A | μC/m² | iaea.org |
Ferroelectric Order Induced by Magnetism
In certain multiferroic materials, known as type-II multiferroics, ferroelectricity is not an intrinsic property but rather emerges as a consequence of magnetic ordering. Rare-earth iron borates (RFe₃(BO₃)₄) fall into this category, where ferroelectric polarization appears or is significantly enhanced at the onset of magnetic ordering or upon the application of an external magnetic field researchgate.netanr.fr. This phenomenon highlights a strong magnetoelectric coupling where the magnetic structure dictates the electric polarization.
In GdFe₃(BO₃)₄, electric polarization arises during spin-reorientation transitions induced by a magnetic field, demonstrating a direct link between magnetic state and ferroelectric order researchgate.net. Similarly, in NdFe₃(BO₃)₄ and SmFe₃(BO₃)₄, a spontaneous electric polarization is observed below the Néel temperature (T<0xE2><0x82><0x99>), indicating an improper ferroelectric ordering that is strongly coupled to the antiferromagnetic state iaea.orgresearchgate.net. Even in doped YBO₃, iron doping has been shown to induce ferroelectric polarization with a remnant polarization value of 1.90 × 10⁻¹ at zero electric fields semanticscholar.org.
Electromagnons and Their Spectroscopic Signatures
Electromagnons are exotic hybrid excitations that simultaneously possess magnetic (magnon) and electric (phonon) dipole activity. Their existence is a hallmark of type-II multiferroics and signifies a strong coupling between spin and lattice degrees of freedom. In iron borates, particularly RFe₃(BO₃)₄ compounds, electromagnons are a key focus for understanding the dynamical magnetoelectric coupling anr.fr.
In FeBO₃, terahertz (THz) spectroscopy has revealed the presence of two distinct spin resonance modes: a low-frequency quasiferromagnetic (q-FM) mode at approximately 20 GHz and a high-frequency quasiantiferromagnetic (q-AFM) mode at around 480 GHz ru.nlaps.org. The q-AFM mode is excited resonantly by the magnetic field component of the THz pulse, while the q-FM mode is excited via a nonlinear mechanism involving the electric field of the THz pulse, akin to the inverse Cotton-Mouton effect ru.nlaps.org. While these studies primarily focus on spin dynamics, the underlying mechanisms are closely related to phenomena that can give rise to electromagnons in related multiferroic systems. Research into RFe₃(BO₃)₄ systems aims to use IR and neutron scattering to probe these electromagnon excitations and their interplay with magnetic and electric orders anr.fr.
| Resonance Mode | Frequency | Excitation Mechanism | Reference |
| q-FM mode | ~20 GHz | Nonlinear (Quadratic in E<0xE1><0xB5><0x83><0xE1><0xB5><0x8F>) / Inverse Cotton-Mouton | ru.nlaps.org |
| q-AFM mode | ~480 GHz | Resonant (Linear in B<0xE1><0xB5><0x83><0xE1><0xB5><0x8F>) | ru.nlaps.org |
Correlation Between Magnetic, Electric, and Elastic Orderings
The coupled phenomena in this compound extend to include elastic properties, revealing a complex interplay between magnetic, electric, and elastic order parameters. Strong magnetoelastic coupling is a significant characteristic of FeBO₃, influencing its thermal expansion and acoustic properties researchgate.netru.nl. Optically excited lattice vibrations in FeBO₃ can lead to coherent oscillations of magnetic anisotropy, which in turn drive spin dynamics, sometimes pushing the system into an anharmonic regime ru.nl.
Ultrasonic waves excited in FeBO₃ via magneto-elastic coupling have been visualized using synchrotron radiation diffraction imaging researcher.life. Parametric excitation of quasiphonons in FeBO₃ by microwave magnetic fields has also been investigated, highlighting the role of magnetoelastic and elastic interactions colab.ws.
In rare-earth iron borates, a close correlation between magnetoelectric and magnetoelastic anomalies is observed during magnetic field-induced phase transitions researchgate.netmathnet.ruiaea.orgresearchgate.net. For example, in GdFe₃(BO₃)₄, both electric polarization and magnetostriction arise in response to spin-reorientation transitions driven by a magnetic field, with their behaviors being tightly linked researchgate.netmathnet.ru. This correlation underscores the fundamental connection between the magnetic, electric, and elastic responses in these multiferroic materials.
Chirality and Optical Activity in Relation to Coupled Phenomena
Chirality, a property of asymmetry, plays a role in the optical and magnetic behavior of some iron borate (B1201080) compounds. The structural helices formed by iron and oxygen atoms in rare-earth iron borates have been identified as potential structural elements responsible for chirality, optical activity, and multiferroicity nih.gov. Studies on FeBO₃ crystals have explored their optical properties, including the spontaneous Faraday effect and the spontaneous rotation of the indicatrix, which are manifestations of magneto-optical activity tandfonline.com.
The magneto-optical response in anisotropic magnetic crystals like FeBO₃ can be significantly enhanced by birefringence when incident light polarization and angle of incidence are carefully chosen arxiv.orgacs.orgarxiv.org. The Dzyaloshinskii-Moriya interaction (DMI), which influences the canting angle of spins and thus the weak ferromagnetism, also plays a role. FeBO₃ exhibits a change in the sign of DMI compared to other related materials like CoCO₃, suggesting differences in their chiral magnetic textures diamond.ac.uk. While direct evidence of chiral-induced spin selectivity (CISS) in FeBO₃ is not extensively detailed, the presence of chirality in related structures and its influence on optical and magnetic properties are areas of active research acs.orgresearchgate.netmit.edu.
Compound Name List:
this compound (FeBO₃)
Gadolinium iron borate (GdFe₃(BO₃)₄)
Neodymium iron borate (NdFe₃(BO₃)₄)
Samarium iron borate (SmFe₃(BO₃)₄)
Yttrium borate (YBO₃)
Lead zirconate titanate (PZT)
Advanced Spectroscopic Characterization Techniques
X-ray Diffraction Techniques
X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like iron orthoborate. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, detailed information about the atomic arrangement can be obtained.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and determine their lattice parameters. malvernpanalytical.comucmerced.edu In the analysis of synthesized this compound, PXRD is the primary method to confirm the formation of the desired FeBO₃ phase and to identify any crystalline impurities. malvernpanalytical.comxray.cz The diffraction pattern obtained from a powdered sample is a unique fingerprint of its crystal structure. malvernpanalytical.com By comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD), the phases present in the sample can be identified. ucmerced.edu
This compound crystallizes in the trigonal R-3c space group, adopting the calcite structure. materialsproject.orgresearchgate.net PXRD studies confirm this structure and allow for the precise determination of its lattice parameters. These parameters are sensitive to external conditions such as temperature and pressure. For instance, the lattice parameters of polycrystalline FeBO₃ have been measured over a range of temperatures, revealing a significant anisotropy in its thermal expansion. researchgate.netresearchgate.net Studies have shown that the thermal expansion coefficient along the c-axis is greater than in the plane perpendicular to it. researchgate.net
Below is a table summarizing the lattice parameters of this compound at different temperatures as determined by powder X-ray diffraction.
Table 1: Lattice Parameters of this compound (FeBO₃) at Various Temperatures
| Temperature (°C) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|
| 25 | 4.626 | 14.474 | researchgate.net |
| 600 | 4.655 | 14.612 | researchgate.net |
High-pressure powder X-ray diffraction studies using diamond anvil cells have also been conducted on FeBO₃ to investigate its structural stability and phase transitions under extreme conditions. researchgate.net These experiments have revealed a structural phase transition at approximately 53 ± 2 GPa. researchgate.net
For a more precise determination of the crystal structure, including atomic coordinates and bond lengths, single-crystal X-ray diffraction (SCXRD) is employed. utexas.edu This technique requires a high-quality single crystal of this compound. The diffraction data collected from a single crystal are much more detailed than powder patterns, allowing for a full refinement of the crystal structure. nih.gov
The refinement process involves fitting a structural model to the observed diffraction intensities. nih.gov For this compound, SCXRD has been used to refine the calcite-type structure, confirming the trigonal space group R-3c. materialsproject.org These refinements provide accurate values for the positions of the iron, boron, and oxygen atoms within the unit cell, as well as their anisotropic displacement parameters. utexas.edu
The structural model of FeBO₃ consists of Fe³⁺ ions in an octahedral coordination with six oxygen atoms, forming FeO₆ octahedra. The B³⁺ ions are in a trigonal planar coordination with three oxygen atoms, forming BO₃ groups. materialsproject.org SCXRD studies provide precise Fe-O and B-O bond lengths and the O-Fe-O bond angles, which are crucial for understanding the magnetic and electronic properties of the material. materialsproject.orgresearchgate.net
Table 2: Crystallographic Data for this compound (FeBO₃) from Single Crystal Refinement
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3c | materialsproject.org |
| a (Å) | 4.64 | materialsproject.org |
| c (Å) | 14.48 | materialsproject.org |
| Fe-O bond length (Å) | 2.04 | materialsproject.org |
| B-O bond length (Å) | 1.38 | materialsproject.org |
Synchrotron X-ray sources provide highly intense and collimated X-ray beams, enabling advanced diffraction and imaging techniques for a detailed assessment of crystal quality. stonybrook.edu High-resolution synchrotron X-ray diffraction has been used to study FeBO₃, providing data with superior resolution compared to conventional laboratory sources. rsc.org This allows for more subtle structural features and phase transitions to be investigated.
Synchrotron X-ray topography is a powerful imaging technique that provides a two-dimensional map of the defects and distortions within a crystal. stonybrook.eduyoutube.com It is particularly useful for assessing the structural perfection of single crystals. stonybrook.edu For this compound, this technique has been employed to visualize the distribution of defects such as dislocations and to study the magnetic domain structure. researchgate.netresearchgate.netdntb.gov.ua The contrast in X-ray topographs of FeBO₃ can be influenced by magnetostriction strains, and the application of a weak magnetic field can alter the domain structure and improve the diffraction characteristics. researchgate.netdntb.gov.ua These studies are crucial for understanding the relationship between crystal growth processes, structural defects, and the material's physical properties. researchgate.netresearchgate.net The high structural quality of FeBO₃ crystals, as confirmed by these methods, is essential for their application in synchrotron technologies, such as in Mössbauer experiments. researchgate.netacs.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a material. These modes are sensitive to the local atomic environment, chemical bonding, and symmetry of the crystal lattice.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. The absorption bands in an FT-IR spectrum correspond to the vibrational modes of the chemical bonds within the material. nih.gov For this compound, FT-IR spectroscopy is used to identify the characteristic vibrations of the borate (B1201080) group (BO₃³⁻) and the Fe-O bonds. researchgate.net
The orthoborate ion, BO₃³⁻, in FeBO₃ has a planar trigonal structure. libretexts.org The internal vibrational modes of this group give rise to characteristic absorption bands in the infrared spectrum. The analysis of these bands can confirm the presence of the orthoborate anion and provide information about its symmetry and bonding environment within the crystal lattice. nih.gov The main absorption bands are associated with the B-O stretching and O-B-O bending vibrations. nist.gov The positions of the Fe-O vibrational modes provide information about the FeO₆ octahedra. arxiv.org
Table 3: Characteristic FT-IR Absorption Bands for this compound (FeBO₃)
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1200-1300 | B-O asymmetric stretching | nih.govnist.gov |
| ~900-1000 | B-O symmetric stretching | nih.gov |
| ~700-800 | O-B-O out-of-plane bending | nih.gov |
| ~600 | O-B-O in-plane bending | nih.gov |
| Below 600 | Fe-O lattice vibrations | arxiv.org |
Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. libretexts.org It is complementary to FT-IR spectroscopy and is particularly sensitive to the lattice vibrations (phonons) of the crystal. researchgate.net In this compound, Raman scattering has been used to study its phonon modes, which are determined by the crystal's D3d point group symmetry. researchgate.net The analysis of the number and symmetry of the observed Raman-active modes can be compared with the predictions from group theory to confirm the crystal structure. libretexts.org
The Raman spectrum of FeBO₃ exhibits modes corresponding to both the internal vibrations of the BO₃ groups and the external lattice modes involving the motion of the Fe³⁺ ions and the borate units as a whole. researchgate.net Furthermore, due to its magnetic ordering, this compound also shows scattering from magnetic excitations known as magnons. researchgate.net The coupling between the lattice and magnetic degrees of freedom (spin-phonon coupling) can be investigated through temperature-dependent Raman spectroscopy. researchgate.net In related rare-earth iron borates, Raman scattering has also been a valuable tool for studying the electronic energy levels of the rare-earth ions. researchgate.net
Table 4: Raman Active Modes of this compound (FeBO₃)
| Symmetry | Number of Modes | Activity |
|---|---|---|
| A₁g | 1 | Raman |
| Eg | 4 | Raman |
Electronic and Optical Absorption Spectroscopy
UV-Vis-NIR Spectroscopy for Electronic Transitions
Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is a valuable tool for investigating the electronic structure of this compound (Fe₃BO₆). The absorption of photons in this spectral range excites electrons from lower to higher energy levels, providing insights into ligand-to-metal charge transfer (LMCT) and ligand field (d-d) transitions.
Studies on Fe₃BO₆ nanocrystallites have identified distinct absorption bands. The UV-visible absorption spectrum, typically measured over a spectral range of 200–800 nm, reveals significant electronic transitions. High-energy bands observed at approximately 222 nm and 277 nm are attributed to ligand-to-metal charge transfer transitions. researchgate.net Another study on glycine-assisted synthesized Fe₃BO₆ also identified a ligand-metal charge transition at 220 nm. researchgate.net In the visible region, a broader and weaker band is centered around 400 nm. This absorption is ascribed to a ligand field transition, specifically the ⁶A₁ → ⁴T₁ transition of the 3d⁵ electrons in the Fe³⁺ ions. researchgate.net
These electronic transitions are summarized in the table below:
| Wavelength (nm) | Energy (cm⁻¹) | Assignment | Type of Transition |
| ~220-222 | ~45,455-45,045 | O²⁻ → Fe³⁺ | Ligand-to-Metal Charge Transfer (LMCT) |
| ~277 | ~36,101 | O²⁻ → Fe³⁺ | Ligand-to-Metal Charge Transfer (LMCT) |
| ~400 | ~25,000 | ⁶A₁ → ⁴T₁ | Ligand Field (d-d) |
Data compiled from studies on Fe₃BO₆ nanocrystallites.
The presence and characteristics of these absorption bands confirm the +3 oxidation state of iron in an octahedral environment within the this compound structure. The high-energy LMCT bands are indicative of the transfer of an electron from an oxygen p-orbital to a metal d-orbital, while the lower-energy d-d transition is a characteristic feature for high-spin d⁵ systems like Fe³⁺.
High-Resolution Transmission Spectroscopy for Crystal-Field Levels
As of the current scientific literature, specific studies employing high-resolution transmission spectroscopy to determine the crystal-field levels of this compound (Fe₃BO₆) are not available. This technique is instrumental in resolving the fine structure of electronic transitions and providing precise energies for the crystal-field splitting of d-orbitals. While research on other related borates, such as rare-earth iron borates, has utilized this method to determine crystal-field parameters, similar detailed investigations on Fe₃BO₆ have not been reported.
Magnetic Circular Dichroism (MCD) for Electronic Structure
There is a notable absence of specific Magnetic Circular Dichroism (MCD) studies on this compound (Fe₃BO₆) in the available scientific literature. MCD spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure of paramagnetic species, providing detailed information about the ground and excited electronic states. While theoretical and experimental MCD studies have been conducted on a variety of iron-containing complexes and oxides to elucidate their electronic and magnetic properties, dedicated MCD research on Fe₃BO₆ has not been published.
Magnetic Resonance Spectroscopy
Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers
Currently, there is a lack of specific Electron Paramagnetic Resonance (EPR) studies focused on identifying and characterizing paramagnetic centers in this compound (Fe₃BO₆). EPR spectroscopy is a highly sensitive technique for the investigation of materials with unpaired electrons. In the context of Fe³⁺ (a d⁵ ion), which is inherently paramagnetic, EPR can provide detailed information about the local symmetry of the iron sites, the nature of its interaction with the surrounding ligands, and the presence of any point defects or vacancies that possess an unpaired electron. Although EPR has been widely applied to study Fe³⁺ ions in various crystalline and glassy matrices, including other borate compounds, specific research detailing the EPR signature of paramagnetic centers in Fe₃BO₆ is not present in the current body of scientific literature.
Mössbauer Spectroscopy for Iron Oxidation States and Local Environments
Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei, providing precise information on oxidation states, coordination, and magnetic properties. In this compound (Fe₃BO₆), which contains two crystallographically distinct iron sites, Mössbauer spectroscopy is crucial for their individual characterization.
Synchrotron Mössbauer diffraction studies on natural this compound have successfully resolved the spectra for the individual iron sites. researchgate.net The technique allows for the measurement of crystal-site-selective spectra, enabling the determination of precise hyperfine parameters for each iron sublattice. researchgate.net
The analysis of the Mössbauer spectra of Fe₃BO₆ confirms that iron is present in the Fe³⁺ high-spin state. nih.gov The hyperfine parameters, including isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf), provide detailed insights into the electronic structure and magnetic ordering of the iron ions at their respective crystallographic positions. The isomer shift values are characteristic of Fe³⁺ in an octahedral oxygen coordination. The quadrupole splitting reflects the distortion of the local environment from perfect cubic symmetry, and the hyperfine magnetic field is a measure of the magnetic moment at the iron nucleus, which is indicative of the magnetically ordered state of the material.
A summary of representative Mössbauer parameters for the iron sites in Fe₃BO₆ is presented below. These values are derived from site-selective synchrotron Mössbauer diffraction experiments.
| Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Magnetic Field (B_hf) (T) |
| Fe1 | Value | Value | Value |
| Fe2 | Value | Value | Value |
(Note: Specific numerical values from the primary literature require direct access to the full-text of the cited study researchgate.net for complete accuracy and are represented here as placeholders.)
The ability to resolve the contributions from the different iron sites through techniques like Mössbauer diffraction spectroscopy is invaluable for understanding the complex magnetic structure and properties of this compound. researchgate.net
Quadrupole Splitting and Isomer Shift Analysis
Mössbauer spectroscopy is a highly sensitive technique used to probe the local electronic environment of iron nuclei in materials like this compound (FeBO₃). The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₉). These parameters provide detailed insights into the oxidation state, spin state, and site symmetry of the iron atoms within the crystal lattice. caltech.eduwikipedia.org
The isomer shift is a measure of the electron density at the nucleus and is particularly effective for determining the valence state of iron. caltech.edu For this compound, the iron exists in the Fe³⁺ state. Experimental studies on FeBO₃ at room temperature and low pressure reveal an isomer shift of approximately 0.35 mm/s. researchgate.net This value is characteristic of high-spin Fe³⁺ ions in an octahedral oxygen environment, consistent with the known crystal structure of FeBO₃. researchgate.netresearchgate.netbu.edu.eg The s-electron density at the Fe³⁺ nucleus in this compound is influenced by the covalent interactions with the surrounding oxygen ligands.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. wikipedia.org In an ideal octahedral symmetry, the EFG would be zero, resulting in no quadrupole splitting. However, in the calcite structure of FeBO₃, the FeO₆ octahedra are slightly distorted, leading to a non-zero EFG and consequently, a measurable quadrupole splitting. This splitting provides information about the distortion of the local environment around the iron atom. For high-spin Fe³⁺ compounds, which have a spherically symmetric d⁵ electron configuration, any observed quadrupole splitting is primarily due to the lattice contribution to the EFG. nih.gov Studies on amorphous iron-boron alloys show that quadrupole splitting values increase significantly in boron-rich environments, indicating that iron atoms are situated in highly asymmetric surroundings. szfki.hu
| Compound | Iron Valence/Spin State | Coordination | Isomer Shift (δ) at RT (mm/s) | Reference |
|---|---|---|---|---|
| This compound (FeBO₃) | Fe³⁺ (High-Spin) | Octahedral (FeO₆) | ~0.35 | researchgate.net |
| Fe³⁺ in Borate Glass | Fe³⁺ (High-Spin) | Octahedral | 0.553 - 0.675 | bu.edu.eg |
| General Range for Fe³⁺ | Fe³⁺ (High-Spin) | N/A | 0.1 - 0.6 | researchgate.net |
Theoretical Prediction of Mössbauer Parameters
The theoretical prediction of Mössbauer parameters provides a powerful complement to experimental studies, aiding in the interpretation of complex spectra and offering insights into electronic structure. Density Functional Theory (DFT) has emerged as a primary computational tool for calculating the isomer shift and quadrupole splitting of iron-containing compounds. osti.gov
The isomer shift (δ) is linearly proportional to the electron density at the nucleus, ρ(0). DFT calculations aim to accurately compute this value. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. Various functionals, such as PBE and OLYP, have been benchmarked for their ability to predict isomer shifts. osti.gov The process involves optimizing the geometry of the crystal structure and then calculating the electron density at the iron nucleus for that optimized structure.
The quadrupole splitting (ΔE₉) is calculated from the electric field gradient (EFG) tensor at the nucleus. The EFG is highly sensitive to the asymmetry of both the valence electron distribution and the surrounding crystal lattice charges. DFT methods are used to compute the principal components of the EFG tensor, from which the magnitude and sign of the quadrupole splitting can be derived. The accuracy of these predictions is also heavily dependent on the chosen functional and basis set. osti.gov For many iron complexes, DFT calculations can achieve a reasonable agreement with experimental ΔE₉ values, allowing for the unambiguous assignment of spectral features to specific iron sites or states. osti.gov
| DFT Functional | Typical Application | General Performance for ΔE₉ Prediction | Reference |
|---|---|---|---|
| PBE (Perdew-Burke-Ernzerhof) | Generalized Gradient Approximation (GGA) | Provides good agreement in periodic systems. | osti.gov |
| OLYP (Handy and Lee, Yang, Parr) | Generalized Gradient Approximation (GGA) | Shows excellent agreement in some cluster models. | osti.gov |
| B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Hybrid Functional | Widely used with good overall performance for a range of iron complexes. | osti.gov |
X-ray Photoemission Spectroscopy (XPS) for Valence States and Bonding
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material. stanford.edu For this compound, XPS is used to confirm the +3 oxidation state of iron and to characterize the bonding environment of all constituent elements (Fe, B, O).
The Fe 2p core-level spectrum is particularly diagnostic for determining the oxidation state of iron. The spectrum for FeBO₃ is expected to show two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For Fe³⁺ compounds like hematite (B75146) (α-Fe₂O₃), the Fe 2p₃/₂ peak typically appears at a binding energy of approximately 711.0 eV. researchgate.netthermofisher.com A key feature for high-spin Fe³⁺ is the presence of a characteristic "shake-up" satellite peak located about 8 eV above the main Fe 2p₃/₂ peak. researchgate.netsurfacesciencewestern.com The presence and position of this satellite are strong evidence for the Fe³⁺ state.
| Core Level | Expected Binding Energy (eV) | Significant Features | Reference |
|---|---|---|---|
| Fe 2p₃/₂ | ~711.0 | Main peak for Fe³⁺ state. | researchgate.netthermofisher.com |
| Fe 2p₁/₂ | ~724.6 | Spin-orbit split partner of Fe 2p₃/₂. | researchgate.net |
| Fe 2p Satellite | ~719.0 | Characteristic "shake-up" satellite for high-spin Fe³⁺. | researchgate.netsurfacesciencewestern.com |
| B 1s | ~192.0 | Indicates B-O bonding in borate groups. | bilkent.edu.tr |
| O 1s | ~531.0 | Represents oxygen in the metal borate lattice. | bilkent.edu.tr |
Theoretical Modeling and Computational Approaches
Ab Initio Calculations for Material Propertiesresearchgate.netresearchgate.netiaea.orgsci-hub.seresearchgate.netkirensky.ru
Ab initio calculations, predominantly employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of iron orthoborate. These calculations are used to determine the electronic structure, magnetic ordering, and mechanical characteristics. DFT studies reveal that FeBO₃ exhibits an indirect band gap, which is significant for its optical properties. The electronic structure is characterized by the hybridization of Fe 3d states with the B 2p and O 2p states researchgate.netsci-hub.seresearchgate.netresearchgate.net.
Computational investigations accurately predict the antiferromagnetic ground state of FeBO₃ and quantify its magnetocrystalline anisotropy, a key factor for spintronic applications researchgate.netiaea.orgkirensky.ruresearchgate.netresearchgate.net. Ab initio methods also provide calculated elastic constants, offering insights into the material's mechanical stability and its response to applied stress researchgate.netresearchgate.net. Furthermore, these calculations have explored the influence of pressure on the electronic and magnetic structures, predicting spin crossover transitions and associated volume changes researchgate.netresearchgate.netiaea.org. The strong influence of magnetic interactions on lattice dynamics has also been quantified, showing a significant reduction in phonon frequencies for the magnetic state compared to a nonmagnetic one iaea.org.
Table 8.1.1: Calculated Properties of this compound (FeBO₃)
| Property | Value | Computational Method | Reference(s) |
| Band Gap | ~2.0 eV (insulator) | DFT | researchgate.net |
| Magnetic Ground State | Antiferromagnetic | DFT | researchgate.netiaea.orgsci-hub.sekirensky.ru |
| Néel Temperature (T<0xE2><0x82><0x99>) | ~348 K | Theoretical Prediction | kirensky.ruresearchgate.net |
| Magnetocrystalline Anisotropy | Quantified | DFT | researchgate.netresearchgate.net |
Atomistic Simulations for Crystal Growth and Defects
Atomistic simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) methods, are employed to elucidate the mechanisms governing the growth of this compound crystals and thin films uni-halle.de. These simulations help in understanding surface kinetics and predicting the morphology of grown materials. A significant area of focus is the study of point defects, including oxygen vacancies and interstitials, which can profoundly affect the material's electrical and magnetic characteristics fz-juelich.de.
The energetic landscapes of defect formation and migration within the FeBO₃ lattice are critical for predicting material stability and transport phenomena. Simulations provide quantitative data on defect formation energies and migration barriers, essential for understanding degradation processes and optimizing material performance for specific applications.
Phenomenological Models for Phase Transitions (e.g., Landau-Ginzburg Approach)researchgate.netlibretexts.orgwikipedia.org
Phenomenological models, particularly the Landau-Ginzburg theory, are instrumental in describing the thermodynamic behavior and phase transitions observed in this compound libretexts.orgwikipedia.orgarxiv.orgwikipedia.org. These models are adept at characterizing the temperature dependence of magnetic order parameters and predicting transitions such as spin reorientation or the onset of magnetic ordering.
By fitting the parameters of these models to experimental data, researchers can gain deeper insights into the symmetry-breaking mechanisms and critical phenomena associated with phase transitions. The Landau-Ginzburg framework, for instance, can describe the free energy of the system near a critical point in terms of an order parameter, providing a theoretical basis for understanding transitions like the magnetic ordering in FeBO₃ libretexts.orgwikipedia.orgarxiv.orgwikipedia.org.
Nudged Elastic Band (NEB) Calculations for Diffusion Barriersrsc.orgacs.orgquantumatk.comsemanticscholar.orgiphy.ac.cnacs.orglbl.gov
The Nudged Elastic Band (NEB) method is a powerful computational tool utilized to determine the minimum energy pathways and activation barriers for atomic and ionic diffusion within crystalline structures quantumatk.comiphy.ac.cn. For this compound, NEB calculations are particularly relevant for understanding processes such as oxygen ion migration, which is important for high-temperature applications or potential degradation mechanisms rsc.orgacs.orgacs.org.
The calculated diffusion barriers provide quantitative data that can be used to estimate diffusion coefficients and their temperature dependencies. This information is crucial for designing materials with improved ionic conductivity or resistance to diffusion-related degradation. For example, NEB calculations have been applied to study lithium-ion diffusion in related battery materials, demonstrating the method's utility in identifying kinetic limitations at interfaces rsc.orgacs.orgsemanticscholar.orgacs.org.
Computational Studies on Doping Effects and Interfacial Interactionssemanticscholar.orgacs.org
Computational approaches are extensively used to investigate the impact of doping this compound with various elements on its intrinsic properties. DFT calculations can predict how substituting Fe or B atoms with other elements can modify the electronic, magnetic, and optical characteristics of the material researchgate.netresearchgate.net. For instance, partial substitution of iron with manganese in related orthoborates has been shown to influence the Curie temperature and magnetic anisotropy researchgate.net.
Furthermore, research employs DFT to examine interfacial interactions between FeBO₃ and other materials, such as substrates or electrodes semanticscholar.orgresearchgate.netras.ru. These studies reveal the nature of bonding, charge transfer, and electronic band alignment at interfaces, which are critical for the integration of FeBO₃ into functional devices. Understanding these interactions is key to optimizing heterostructures and interfaces for advanced applications.
Perspectives and Future Directions in Iron Orthoborate Research
Exploration of Novel Synthetic Routes and Advanced Material Forms
The development of advanced synthesis techniques is crucial for producing iron orthoborate with tailored properties and higher quality for specific applications. Researchers are exploring a variety of methods to control crystal structure, purity, and morphology.
Synthesis Methods:
Melt and Flux Growth: High-temperature melt solutions and flux growth techniques are primarily used to obtain high-quality single crystals of FeBO3, often achieving excellent structural perfection suitable for advanced characterization, including synchrotron-based experiments researchgate.net, spiedigitallibrary.org, acs.org, arxiv.org, epj-conferences.org.
Solid-State and Hydrothermal Synthesis: Traditional methods like solid-state reactions, involving the high-temperature interaction of iron and boron oxides, and hydrothermal synthesis are employed to produce crystalline FeBO3 powders cymitquimica.com, ontosight.ai.
Other Techniques: Liquid-phase epitaxy (LPE) is utilized for growing thin magnetic films on suitable substrates researchgate.net. Microwave heating has emerged as a faster method for synthesizing FeBO3 powder, reducing preparation times significantly and yielding finer particles spiedigitallibrary.org. Chemical routes and low-temperature annealing are also explored, particularly for doped variants and composite materials rsc.org, mdpi.com. High-energy ball milling is used to produce FeBO3 nanoparticles, aiming to mitigate optical birefringence and improve transmittance psu.edu.
Advanced Material Forms: Research efforts are directed towards producing FeBO3 in various forms, including highly perfect single crystals researchgate.net, psu.edu, acs.org, rcsi.science, epj-conferences.org, acs.org, nanoparticles with controlled sizes down to the nanometer scale psu.edu, spiedigitallibrary.org, mdpi.com, spiedigitallibrary.org, and precisely engineered thin films researchgate.net. The choice of material form is critical for optimizing performance in applications ranging from optical components and data storage to advanced spectroscopic studies.
Table 1: Synthesis Methods and Resulting Material Forms of this compound
| Synthesis Method | Primary Material Form(s) | Key Characteristics/Notes |
| High-Temperature Melt Growth | Single Crystals | Growing from high-temperature melt solutions; yields high structural perfection researchgate.net, spiedigitallibrary.org, acs.org, arxiv.org, epj-conferences.org |
| Flux Growth | Single Crystals | High structural perfection, suitable for synchrotron experiments researchgate.net, acs.org |
| Gas Phase Synthesis | Crystalline Forms | Mentioned as a synthesis route researchgate.net |
| Solid-State Reaction | Crystalline Powder/Solid | Reaction of iron and boron oxides at elevated temperatures cymitquimica.com, ontosight.ai |
| Hydrothermal Synthesis | Crystalline Powder/Solid | Mentioned as a synthesis method ontosight.ai |
| Liquid-Phase Epitaxy (LPE) | Thin Films | Deposited on substrates, e.g., gallium borate (B1201080) researchgate.net |
| Microwave Heating | Powder | Faster synthesis (<8 hours), produces smaller, more rhombohedral particles spiedigitallibrary.org |
| Chemical Route (Annealing) | Powder (often doped variants) | Synthesized via annealing of precursors rsc.org, mdpi.com |
| High-Energy Ball Milling | Nanoparticles (e.g., ~30 nm) | Used to reduce optical birefringence and improve transmittance psu.edu |
Advanced Characterization under Extreme Conditions (e.g., Megabar Pressures)
Investigating FeBO3 under extreme conditions, particularly at pressures reaching the megabar range, reveals profound changes in its fundamental properties, offering insights into its electronic and magnetic behavior. These studies often employ sophisticated experimental techniques and theoretical modeling.
High-Pressure Behavior: FeBO3 undergoes significant structural, magnetic, and electronic transitions under high hydrostatic pressures kirensky.ru, iaea.org, researchgate.net, researchgate.net, researchgate.net, iucr.org, aps.org. Ab initio density-functional theory (DFT) calculations have been instrumental in predicting and interpreting these phenomena iaea.org, researchgate.net, aip.org, sci-hub.se, researchgate.net.
Observed Transitions:
Structural Phase Transition: A first-order structural phase transition is reported around 22.7 GPa, characterized by a substantial volume reduction of approximately 9% and a shift from an antiferromagnetic (AFM) to a low-moment (LM) state iaea.org, researchgate.net.
Magnetic Moment Collapse: The magnetic moment on iron ions diminishes significantly (by over four times) during this pressure-induced transition iaea.org, researchgate.net. A collapse of the magnetic moment has also been observed around 46 GPa researchgate.net.
Insulator-Semiconductor Transition: Optical absorption measurements show an abrupt jump in the absorption edge at approximately 46 GPa, indicating a transition from an insulating state to a semiconducting state researchgate.net, researchgate.net. This is further supported by resistance measurements, which show a decrease in the thermoactivation gap with increasing pressure in this regime researchgate.net, researchgate.net.
Characterization Techniques: Advanced characterization methods employed in these studies include nuclear inelastic absorption spectroscopy researchgate.net, iaea.org, nuclear forward scattering iaea.org, high-pressure optical absorption and resistance measurements using diamond anvil cells researchgate.net, researchgate.net, Mössbauer spectroscopy iaea.org, researchgate.net, spiedigitallibrary.org, rcsi.science, acs.org, and X-ray diffraction researchgate.net, sci-hub.se, researchgate.net, iucr.org, acs.org, researchgate.net, aps.org.
Fine-Tuning of Magnetoelectric Properties through Doping and Strain Engineering
The magnetoelectric (ME) properties of FeBO3 and related materials can be significantly modified by incorporating dopant elements or by applying mechanical strain, opening avenues for creating novel functional devices.
Doping Strategies:
Compositional Tuning: Doping FeBO3 with diamagnetic ions such as Gallium (Ga) has been shown to substantially alter its magnetic characteristics, including lowering the magnetic phase transition temperature and increasing antiferromagnetic susceptibility at low temperatures researchgate.net, ssaa.ru. The introduction of Nickel (Ni) has led to interesting observations in domain structure and photoinduced magnetic memory effects spiedigitallibrary.org.
Rare-Earth Doping: In the related family of rare-earth iron borates (RFe3(BO3)4), the specific rare-earth ion plays a critical role in determining the magnetoelectric properties. These materials often exhibit spontaneous electric polarization below their Néel temperature, indicative of strong magnetoelectric coupling, with polarization values strongly dependent on the rare-earth element's anisotropy and external magnetic fields researchgate.net, aip.org, arxiv.org.
Strain Engineering: The application of mechanical strain can also influence FeBO3's magnetic and magnetoelectric behavior arxiv.org, arxiv.org, aps.org, d-nb.info. While often subtle, strain can affect the material's ground state, particularly at low temperatures arxiv.org. Ultrafast strain engineering, achieved through laser-induced lattice vibrations, is an emerging area for dynamically controlling phase transitions and material properties arxiv.org, d-nb.info. The magnetoelastic coupling, which links strain and magnetic order, is a key mechanism for tuning magnetoelectric responses, especially in composite structures where FeBO3 is combined with ferroelectric materials like lead zirconate titanate (PZT) to investigate converse magneto-electric (CME) effects nsf.gov.
Development of Advanced Theoretical Models for Complex Interactions
Understanding the intricate interactions within FeBO3, including its magnetic ordering, lattice dynamics, and response to external stimuli, necessitates the development and application of sophisticated theoretical models, primarily rooted in ab initio computational methods.
Computational Approaches: Density-functional theory (DFT) is a cornerstone for these investigations, employing various approximations such as the generalized gradient approximation (GGA) iaea.org, ultrasoft pseudopotentials iaea.org, and hybrid functionals (e.g., PBE0, B3LYP) researchgate.net, aip.org, sci-hub.se. These methods allow for detailed simulations of electronic structure, magnetic moments, and lattice vibrations.
Key Applications of Models:
Lattice Dynamics and Magnetism: Theoretical calculations accurately predict phonon dispersion relations and highlight the significant influence of magnetic interactions on lattice vibrations, showing that magnetic ordering can reduce phonon frequencies researchgate.net, researchgate.net, iaea.org, aip.org. This theoretical framework is often validated against experimental data from techniques like nuclear inelastic absorption spectroscopy iaea.org.
Pressure-Induced Phenomena: Models are employed to predict structural and magnetic phase transitions under pressure, analyzing enthalpy changes and magnetic moment evolution to understand phenomena like the AFM-to-LM transition iaea.org, researchgate.net.
Electronic Structure and Doping Effects: DFT calculations provide insights into electronic band structures, density of states (DOS), and the impact of doping or site substitution on magnetic properties and band gaps sci-hub.se, nih.gov.
Magnetoelectric Coupling: Theoretical models are developed to describe the magnetoelectric effects observed in composite structures, considering the influence of piezoelectric deformation on magnetic order parameters and resonance frequencies nsf.gov. Models are also used to predict temperature and field dependences of magnetization in single crystals ssaa.ru.
Integration with Emerging Quantum Materials Research Paradigms
This compound's unique properties position it as a material of interest for advancing fields such as spintronics and for exploring fundamental quantum phenomena.
Spintronics Applications: FeBO3 is recognized as a model system with significant potential for spintronics due to its magnetic ordering, optical transparency, and notable Faraday rotation kirensky.ru, aip.org, sci-hub.se, researchgate.net, aip.org, mdpi.com. Its weak ferromagnetism and the study of its spin waves and magnetic excitations are relevant for developing high-frequency devices, particularly in the terahertz range aip.org, aip.org. Antiferromagnets like FeBO3 are increasingly being explored for spintronic applications, offering potential advantages in switching speed and data density over traditional ferromagnets aip.org.
Model System for Magnetism: The material serves as an excellent platform for fundamental research into magnetism, including spin crossovers and the complex interplay between lattice dynamics and magnetic interactions under various conditions kirensky.ru, researchgate.net, iaea.org, iaea.org, researchgate.net. Its well-defined magnetic structure facilitates the development and testing of theoretical models for magnetic dynamics arxiv.org.
Quantum Materials Exploration: While not typically classified as a "quantum material" in the narrow sense (e.g., topological insulators), FeBO3's complex magnetic behavior, sensitivity to external stimuli, and emergent phenomena like magnetoelectric coupling make it a candidate for exploring novel quantum states and functionalities. Its study under extreme conditions and in composite systems could contribute to the broader understanding and development of materials for future quantum technologies.
Compound List:
this compound (FeBO3)
Iron borate (FeBO3)
Ferric borate (FeBO3)
Ferric orthoborate (FeBO3)
Iron(III) orthoborate
Iron(III) borate
Iron boron oxide
Gallium borate (GaBO3)
Iron-gallium borates (Fe1-xGaxBO3)
Iron-aluminium borates (Fe1-xAlxBO3)
GaBO3:Ni
Rare-earth iron borates (RFe3(BO3)4)
Neodymium iron borate (NdFe3(BO3)4)
Holmium iron borate (HoFe3(BO3)4)
Gadolinium iron borate (GdFe3(BO3)4)
Terbium iron borate (TbFe3(BO3)4)
Samarium iron borate (SmFe3(BO3)4)
Europium iron borate (EuFe3(BO3)4)
Erbium iron borate (ErFe3(BO3)4)
Yttrium iron borate (YFe3(BO3)4)
Holmium-neodymium iron borate (Ho0.25Nd0.75Fe3(BO3)4)
Gadolinium chromium borate (GdCr3(BO3)4)
Iron titanate (FeTiO3)
Iron-silicon-boron metallic glass (Fe0.79Si0.07B0.14)
BiFeO3 (Bismuth Ferrite)
(Ba0.85Ca0.15)(Ti0.9Zr0.1)O3 (doped with Fe)
Lead Zirconate Titanate (PZT)
Q & A
Q. What are the established synthesis protocols for high-purity iron orthoborate (FeBO₃), and how do reaction parameters influence crystalline phase formation?
this compound synthesis typically employs solid-state reactions or sol-gel methods. Solid-state routes involve stoichiometric mixing of Fe₂O₃ and H₃BO₃ at 800–1000°C, with phase purity confirmed via X-ray diffraction (XRD) . Sol-gel methods using Fe(NO₃)₃ and boric acid precursors yield nanostructured FeBO₃ but require careful pH control to avoid borate polycondensation . Key parameters include annealing temperature (to prevent secondary phases like Fe₃BO₆) and boron excess (5–10% compensates for volatile B₂O₃ loss).
Advanced Research Question
Q. How can contradictory spectroscopic data (e.g., IR absorption bands) in this compound studies be reconciled across different synthesis conditions?
Discrepancies in IR spectra often arise from variations in boron coordination (trigonal vs. tetrahedral) or Fe³⁺ site distortion. For example, FeBO₃ synthesized below 900°C may retain metastable BO₃³⁻ trigonal units, while high-temperature annealing stabilizes BO₄⁵⁻ tetrahedra, altering IR peaks near 700–900 cm⁻¹ . Comparative studies using in situ high-temperature IR and XRD are recommended to correlate structural transitions with spectral shifts .
Basic Research Question
Q. What characterization techniques are most effective for distinguishing this compound from related borate phases (e.g., metaborates)?
- XRD : Primary tool for identifying FeBO₃’s rhombohedral structure (JCPDS 72-1832) vs. monoclinic Fe₃BO₆ .
- FTIR : BO₃³⁻ asymmetric stretching (1200–1400 cm⁻¹) and bending modes (600–800 cm⁻¹) confirm orthoborate identity .
- ¹¹B NMR : Resolves boron coordination states; tetrahedral boron in FeBO₃ shows peaks near 10–15 ppm, while trigonal coordination (metaborates) appears at 0–5 ppm .
Advanced Research Question
Q. What mechanistic insights explain the anomalous electronic properties of FeBO₃ under high-pressure conditions?
FeBO₃ exhibits pressure-induced spin transitions due to Fe³⁺ octahedral distortion. DFT simulations reveal that compression reduces Fe-O bond lengths, enhancing crystal field splitting and altering magnetic anisotropy . Experimental validation via synchrotron Mössbauer spectroscopy under pressure (e.g., 10–30 GPa) can track spin-state changes .
Advanced Research Question
Q. How do doping strategies (e.g., rare-earth ions) modify the thermal stability and luminescence of FeBO₃?
Doping with Eu³⁺ or Tb³⁺ introduces trap states that enhance photoluminescence. For instance, La³⁺-doped FeBO₃ shows improved thermal stability up to 1200°C due to lattice strain reduction, verified via thermogravimetric analysis (TGA) and high-temperature XRD . However, excessive doping (>5 at.%) may segregate secondary phases, requiring EDX mapping for validation .
Basic Research Question
Q. What role does this compound play in catalytic applications, such as peroxide activation?
FeBO₃’s Lewis acidic Fe³⁺ sites facilitate peroxide (e.g., H₂O₂) dissociation via electron transfer, producing hydroxyl radicals. In Fenton-like systems, optimal activity occurs at pH 3–5, where surface Fe³⁺ remains soluble but avoids precipitation as Fe(OH)₃ . Kinetic studies should monitor B(OH)₄⁻ byproduct formation via ion chromatography to assess boron leaching .
Advanced Research Question
Q. What molecular mechanisms underlie the tribological performance of this compound in ionic liquid lubricants?
In phosphonium-based ionic liquids, FeBO₃ reacts with steel surfaces to form boron- and iron-rich tribofilms (e.g., Fe₂B or FeBO₃-xH₂O), reducing friction coefficients by 30–50%. Surface-sensitive techniques like ToF-SIMS and XPS are critical to identifying tribochemical products . Contradictory reports on wear rates may stem from varying humidity levels, which hydrolyze orthoborate anions .
Advanced Research Question
Q. How can computational modeling resolve conflicting data on FeBO₃’s magnetic ordering at nanoscale dimensions?
Monte Carlo simulations paired with experimental Néel temperature (T�_N ≈ 348 K) measurements reveal that nanoparticles <20 nm exhibit superparamagnetism due to finite-size effects. Discrepancies in coercivity values (e.g., 100–500 Oe) arise from surface spin disorder, quantifiable via SQUID magnetometry with cooling-field corrections .
Basic Research Question
Q. What experimental precautions are necessary to ensure this compound’s stability in aqueous environments?
FeBO₃ hydrolyzes above pH 9.14, forming B(OH)₄⁻ and Fe(OH)₃. For aqueous studies, maintain pH <7 using buffer systems (e.g., acetate) and exclude dissolved oxygen to prevent Fe³⁺ reduction to Fe²⁺ . Stability can be monitored via ICP-OMS for boron and iron concentrations over time.
Advanced Research Question
Q. What strategies address reproducibility challenges in synthesizing phase-pure this compound thin films?
Pulsed laser deposition (PLD) under oxygen partial pressure (0.1–1 mbar) minimizes Fe²⁺ formation. Substrate choice (e.g., Al₂O₃ vs. SiO₂) affects epitaxial strain; RHEED during growth ensures real-time crystallinity assessment . Contamination from precursor residues (e.g., NO₃⁻) requires post-annealing in H₂/Ar atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
